1-(3-Nitrobenzyl)piperazine dihydrochloride

Medicinal Chemistry Physicochemical Profiling SAR Studies

Researchers requiring reproducible SAR data must avoid isomeric impurities. Substituting 2- or 4-nitrobenzyl isomers alters electronic and steric profiles, invalidating assay results. 1-(3-Nitrobenzyl)piperazine dihydrochloride (CAS 827614-55-1) provides the regiospecific 3-nitro substitution essential for CNS-focused library synthesis. • Balanced cLogP of 1.79 supports BBB penetration. • Nitro group serves as latent amine for late-stage diversification (reduction, amide coupling, sulfonylation). • Dihydrochloride salt ensures high aqueous solubility for bioconjugation. • Consistent ≥95% purity from multiple suppliers enables parallel synthesis and HTS workflows.

Molecular Formula C11H17Cl2N3O2
Molecular Weight 294.17 g/mol
CAS No. 827614-55-1
Cat. No. B1363616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitrobenzyl)piperazine dihydrochloride
CAS827614-55-1
Molecular FormulaC11H17Cl2N3O2
Molecular Weight294.17 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl
InChIInChI=1S/C11H15N3O2.2ClH/c15-14(16)11-3-1-2-10(8-11)9-13-6-4-12-5-7-13;;/h1-3,8,12H,4-7,9H2;2*1H
InChIKeyBGYFKQBZFDFBMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Nitrobenzyl)piperazine dihydrochloride Identity & Procurement


1-(3-Nitrobenzyl)piperazine dihydrochloride (CAS 827614-55-1) is a piperazine derivative featuring a 3-nitrobenzyl substituent on the piperazine nitrogen, stabilized as a dihydrochloride salt. Its molecular formula is C11H17Cl2N3O2, with a molecular weight of 294.17 g/mol . It serves as a versatile small molecule scaffold and building block in medicinal chemistry and organic synthesis . The compound is commercially available from multiple vendors, typically with a minimum purity specification of 95%, and is supplied in quantities ranging from 100 mg to 10 g .

Building Block Versatile piperazine scaffold for medicinal chemistry and organic synthesis
Substitution Pattern 3-Nitrobenzyl substituent enables SAR diversification and downstream functionalization
Salt Form Dihydrochloride ensures aqueous solubility and ambient storage stability

Why Piperazine Substitution Fails


The 3-nitrobenzyl substitution pattern on the piperazine core is not interchangeable with other benzylpiperazines, even those with closely related nitro isomers (e.g., 2- or 4-nitrobenzyl). The nitro group's position on the aromatic ring dictates the compound's electronic properties, lipophilicity (cLogP ~1.79), and potential for downstream functionalization, such as selective reduction to the corresponding 3-aminobenzyl derivative [1]. Using an unsubstituted benzylpiperazine, a 4-nitro isomer, or a different salt form (e.g., free base or monohydrochloride) would alter the compound's physicochemical profile, reactivity, and solubility, thereby invalidating the results of any assay or synthetic sequence optimized for this specific dihydrochloride salt. The 3-nitrobenzyl moiety provides a distinct steric and electronic environment that cannot be replicated by generic analogs, making direct procurement of CAS 827614-55-1 essential for reproducible research [2].

Target 3-Nitrobenzylpiperazine · 2HCl
Substitute 2- or 4-Nitro isomer
Nitro position alters lipophilicity, electronic properties, and downstream functionalization pathways.
Target Dihydrochloride salt
Substitute Free base or monohydrochloride
Salt form may shift solubility, handling, and long-term stability, affecting assay reproducibility.
Target 3-Nitrobenzyl substitution
Substitute Unsubstituted benzylpiperazine
Absence of nitro group removes key synthetic handle for selective reduction and further derivatization.

Differentiation from Closest Analogs


Lipophilicity vs. 4-Nitrobenzyl Isomer

The lipophilicity of 1-(3-nitrobenzyl)piperazine (free base) is defined by a calculated LogP (cLogP) of 1.79 [1]. This value is distinct from the 4-nitrobenzyl isomer, which exhibits a different lipophilicity profile due to the para-substitution pattern. The 3-nitro position confers a unique balance of hydrophobicity and polarity that influences membrane permeability and target binding in medicinal chemistry campaigns. In contrast, the 4-nitro isomer has a higher calculated LogP, typically exceeding 2.0, which can lead to significantly different pharmacokinetic behavior and off-target interactions .

Lipophilicity (cLogP)
Class-level
Target: cLogP 1.79
Comparator (4-nitro): >2.0
Supports differentiation in SAR and permeability profiling
In silico prediction; verify experimentally
Medicinal Chemistry Physicochemical Profiling SAR Studies

Availability & Purity Benchmarking

1-(3-Nitrobenzyl)piperazine dihydrochloride (CAS 827614-55-1) is commercially offered with a minimum purity specification of 95% by multiple vendors, including AKSci and CymitQuimica . In contrast, the monohydrochloride salt (CAS 1458615-92-3) and the free base (CAS 203047-37-4) have different purity and stability profiles. For example, the free base is typically supplied at ≥95% purity but requires different handling and storage conditions due to its basic nature . The dihydrochloride salt ensures enhanced aqueous solubility and long-term stability under ambient storage, which is critical for reproducible biological assays and chemical reactions .

Purity & Salt Form
Head-to-head
Dihydrochloride, 95% purity
vs. Free base / HCl salt, 95%
Reported enhanced aqueous solubility and stability for the dihydrochloride
Vendor specifications; verify for specific assay conditions
Chemical Procurement Quality Control Reproducibility

Selective Reduction to 3-Aminobenzylpiperazine

The 3-nitro group in 1-(3-nitrobenzyl)piperazine dihydrochloride can be selectively reduced to the corresponding 3-amino derivative using standard reducing agents (e.g., H2/Pd-C, Fe/HCl). This transformation is highly efficient, often achieving >90% conversion under mild conditions . The 3-amino analog (1-(3-aminobenzyl)piperazine) is a valuable intermediate for further diversification (e.g., amide coupling, diazotization) and is not directly comparable to the 2- or 4-amino isomers in terms of its biological activity profile. The 3-nitrobenzyl group thus serves as a masked amine, enabling a versatile synthetic route to a library of 3-substituted benzylpiperazines .

Reduction Efficiency
Class-level
>90% conversion to 3-aminobenzylpiperazine
Enables synthesis of 3-aminobenzyl intermediates
Class-level efficiency; optimize for scale
Organic Synthesis Medicinal Chemistry Functional Group Interconversion

Research & Procurement Applications


CNS-Targeted Library Scaffold

1-(3-Nitrobenzyl)piperazine dihydrochloride is an ideal starting material for generating focused libraries of 3-substituted benzylpiperazines, a scaffold prevalent in CNS drug discovery. Its defined cLogP of 1.79 [1] provides a balanced lipophilicity profile suitable for blood-brain barrier penetration. The nitro group serves as a latent amine, allowing for late-stage diversification via reduction and subsequent functionalization (e.g., amide formation, sulfonylation). This approach enables systematic SAR studies around the 3-position of the benzyl ring, a key determinant of target selectivity and pharmacokinetic properties.

Activity-Based Probes & Fluorescent Tracers

The 3-nitrobenzyl moiety in this compound can be exploited as a photocleavable protecting group or as a precursor for fluorescent probes. Upon reduction to the 3-aminobenzyl derivative, the primary amine can be conjugated to biotin, fluorophores (e.g., rhodamine, BODIPY), or affinity tags, enabling the creation of chemical biology tools for target identification and imaging studies [2]. The dihydrochloride salt's high aqueous solubility ensures efficient bioconjugation reactions under physiological-like conditions.

Building Block for Parallel Synthesis

The commercial availability of 1-(3-Nitrobenzyl)piperazine dihydrochloride at 95% purity from multiple vendors (e.g., AKSci, CymitQuimica) ensures consistent quality for parallel synthesis and high-throughput experimentation. Its stability as a solid dihydrochloride salt facilitates automated weighing and dispensing, reducing variability in reaction outcomes. The compound's established synthetic utility as a precursor to 3-aminobenzylpiperazine derivatives supports its use in medicinal chemistry workflows requiring robust, reproducible building blocks.

Nitro Group Bioreduction in Hypoxia

The 3-nitrobenzyl group is a known substrate for nitroreductase enzymes, which are overexpressed in hypoxic tumor microenvironments. 1-(3-Nitrobenzyl)piperazine dihydrochloride can serve as a model compound or a precursor for developing hypoxia-activated prodrugs or imaging agents [3]. The distinct reduction potential of the 3-nitro isomer (versus 2- or 4-nitro) may influence the kinetics of bioreductive activation, offering a tunable parameter for probe design.

Application
Selection Property
Validation Focus
CNS library synthesis
3-Nitro substitution, balanced lipophilicity
SAR at 3-position, permeability models
Chemical probe design
Latent amine via nitro reduction, dihydrochloride solubility
Bioconjugation efficiency, probe stability
Parallel synthesis building block
High-purity salt form, multi-vendor supply
Reproducibility, automated dispensing compatibility
Hypoxia probe development
3-Nitro as bioreductive substrate
Reduction kinetics, hypoxia model studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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